Thieno[2,3-b]pyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQKYOLRLVMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302647 | |
| Record name | thieno[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53174-98-4 | |
| Record name | 53174-98-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thieno[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[2,3-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Thieno 2,3 B Pyridine 2 Carbaldehyde and Its Derivatives
Strategies for Constructing the Thieno[2,3-b]pyridine (B153569) Core
The construction of the fundamental thieno[2,3-b]pyridine ring system is a crucial first step in the synthesis of its derivatives, including the 2-carbaldehyde. Various synthetic strategies have been developed to achieve this, primarily focusing on the formation of the fused thiophene (B33073) or pyridine (B92270) ring.
Cyclization Reactions
Cyclization reactions represent a major class of methodologies for the synthesis of the thieno[2,3-b]pyridine core. These can be broadly categorized into intramolecular and intermolecular processes.
Intramolecular cyclization is a powerful strategy that involves the formation of the pyridine ring from a suitably substituted thiophene precursor. A common approach utilizes 2-aminothiophene derivatives bearing an electrophilic γ-carbon atom at the 3-position. This electrophilic center can then react with the amino group to close the pyridine ring. For example, 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides can be synthesized by the intramolecular cyclization of S-alkylated products derived from the reaction of 2-thioxo-1,2-dihydropyridine-3-carbonitriles with N-aryl-2-chloroacetamides in the presence of a base like aqueous potassium hydroxide. acs.org
Another example involves the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base catalyst such as sodium alkoxide. This is followed by an intramolecular cyclization to afford thieno[2,3-b]pyridine derivatives in excellent yields. scielo.br
Table 1: Examples of Intramolecular Cyclization for Thieno[2,3-b]pyridine Synthesis
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide, aq. KOH, DMF | 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 67-84 | acs.org |
| 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles | α-halogen compounds, NaOEt, EtOH | 3-amino-4-aryl-5-cyanothieno[2,3-b]pyridine derivatives | High | scielo.br |
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, catalyzed by a base, to form a cyclic β-keto nitrile after acidic hydrolysis. acs.org This methodology is conceptually related to the Dieckmann condensation and is particularly effective for the formation of five- to eight-membered rings. acs.org In the context of thieno[2,3-b]pyridine synthesis, this reaction is employed to construct the thiophene ring. For instance, the treatment of ethyl 4-aryl-2-(N-aryl)carbamoylmethylthio-3-cyano-6-methylpyridine-5-carboxylates with sodium alkoxide in alcohol leads to an intramolecular Thorpe-Ziegler cyclization, furnishing ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylates. researchgate.net
The reaction mechanism involves the deprotonation of the α-carbon to one of the nitrile groups, followed by nucleophilic attack on the carbon of the other nitrile group, leading to a cyclic imine intermediate which then tautomerizes to an enamine.
Table 2: Examples of Thorpe-Ziegler Cyclization in Thieno[2,3-b]pyridine Synthesis
| Starting Material | Base | Product | Reference |
| Ethyl 4-aryl-2-(N-aryl)carbamoylmethylthio-3-cyano-6-methylpyridine-5-carboxylates | Sodium alkoxide | Ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylates | researchgate.net |
The Dieckmann condensation is an intramolecular reaction of diesters with a base to yield β-keto esters. mdpi.com While the provided context primarily focuses on thieno[2,3-b]pyridines, a related Dieckmann-type cyclization is a key step in the synthesis of the thieno[2,3-b]pyrrole ring system. This reaction typically involves the cyclization of a diester to form a five-membered pyrrole (B145914) ring fused to the thiophene. For example, the synthesis of thieno[2,3-b]pyrroles can be achieved starting from ketene-N,S-acetals. researchgate.net The cyclocondensation with thioglycolic acid, followed by hydrolysis, can lead to thieno[2,3-b]pyrrole carboxylic acids. researchgate.net
Multi-component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. mdpi.com Several MCRs have been developed for the synthesis of the thieno[2,3-b]pyridine core.
A notable multi-component approach for the synthesis of thieno[2,3-b]pyridine derivatives involves the reaction of enaminones with 2-cyanothioacetamide (B47340). researchgate.net This reaction typically proceeds in the presence of a base and leads to the formation of highly substituted thieno[2,3-b]pyridines. The enaminone acts as a three-carbon synthon, while 2-cyanothioacetamide provides the remaining atoms for the construction of the fused thiophene and pyridine rings. This method allows for significant structural diversity in the final products by varying the substituents on the enaminone starting material. orientjchem.org
Table 3: Multi-component Synthesis of Thieno[2,3-b]pyridines
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| Enaminone | 2-Cyanothioacetamide | - | Base | Substituted thieno[2,3-b]pyridine | researchgate.net |
Condensation of Pyridine-2(1H)-thiones with Halogenated Reagents
A classical and effective method for constructing the thieno[2,3-b]pyridine core involves the S-alkylation of pyridine-2(1H)-thiones with reagents containing a halogen atom adjacent to an active methylene (B1212753) group, followed by intramolecular cyclization. abertay.ac.ukresearchgate.net This approach, often referred to as the Thorpe-Ziegler cyclization, is versatile and can accommodate a range of substituents.
The reaction typically begins with the alkylation of the sulfur atom of the pyridine-2(1H)-thione with an α-halo compound, such as ethyl chloroacetate (B1199739) or α-bromo ketones. researchgate.netresearchgate.net This forms an S-alkylated intermediate. In the presence of a base, this intermediate undergoes an intramolecular condensation reaction, where the active methylene group attacks an electron-withdrawing group (often a nitrile) on the pyridine ring, leading to the closure of the thiophene ring. researchgate.net For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones is a common route to produce 3-aminothieno[2,3-b]pyridines. researchgate.net
| Starting Pyridinethione | Halogenated Reagent | Base/Conditions | Resulting Thieno[2,3-b]pyridine Derivative |
| 3-Cyanopyridine-2(1H)-thione | Ethyl chloroacetate | NaOEt / EtOH | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |
| 3-Cyanopyridine-2(1H)-thione | Chloroacetonitrile | NaOEt / EtOH | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile researchgate.net |
| 3-Cyanopyridine-2(1H)-thione | Phenacyl bromide | Base | 3-Amino-2-benzoylthieno[2,3-b]pyridine |
| Pyridine-2(1H)-thione | Ethyl chloroacetate | Base | Ethyl thieno[2,3-b]pyridine-2-carboxylate researchgate.net |
Utilizing Cyanothioacetamide and Arylhydrazones
Cyanothioacetamide is a versatile building block in heterocyclic synthesis due to its multiple reactive sites. tubitak.gov.tr It can be utilized in Gewald-type reactions to construct the thieno[2,3-b]pyridine skeleton. In a typical sequence, an appropriate precursor, such as an enolate salt derived from a cycloalkanone, is reacted with cyanothioacetamide and an N-aryl-2-chloroacetamide. nih.govacs.org This multi-component approach allows for the efficient assembly of highly substituted 3-amino-2-carboxamido-thieno[2,3-b]pyridines. nih.gov
Another strategy involves the reaction of aromatic aldehydes with malononitrile (B47326) and cyanothioacetamide in the presence of a base like piperidine. This one-pot reaction yields pyridinethione derivatives, which are key intermediates that can be further cyclized to form the thieno[2,3-b]pyridine ring system. mdpi.com
| Precursors | Reagents | Key Intermediate | Resulting Product Class |
| Cycloalkanone enolate salts | 2-Cyanothioacetamide, N-Aryl-2-chloroacetamides | S-Alkylated intermediate | 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides acs.org |
| Aromatic aldehyde, Malononitrile | Cyanothioacetamide, Piperidine | Dihydropyridinethione | Thieno[2,3-b]pyridines mdpi.com |
| α,β-Unsaturated carbonyl compounds | Cyanothioacetamide | Thioxohydropyridine-3-carbonitrile | Thieno[2,3-b]pyridines researchgate.net |
Palladium-catalyzed Coupling Reactions
Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.com These methods have been applied to the synthesis and functionalization of thienopyridine systems. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be used to introduce a wide array of substituents onto a pre-formed thieno[2,3-b]pyridine core, particularly if a halogenated derivative is available. researchgate.net
Furthermore, palladium catalysis can be instrumental in the construction of the fused ring system itself. Intramolecular C-H arylation, catalyzed by palladium acetate, offers a powerful method for creating fused heterocyclic compounds by forming a new ring through the coupling of an aryl halide with a C-H bond on the pyridine ring. beilstein-journals.org This approach is noted for its atom economy and efficiency in constructing complex polycyclic structures. beilstein-journals.org
| Reaction Type | Coupling Partners | Catalyst System (Example) | Purpose |
| Suzuki Coupling | Bromo-thienopyridine + Arylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | C-C bond formation, Aryl group introduction mdpi.com |
| Buchwald-Hartwig Coupling | Bromo-thienopyridine + Amine | Pd₂(dba)₃, BINAP | C-N bond formation, Amino group introduction researchgate.net |
| Sonogashira Coupling | Bromo-thienopyridine + Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | C-C bond formation, Alkynyl group introduction researchgate.net |
| Intramolecular C-H Arylation | N-(2-bromophenyl)pyridine-2-carboxamide | Pd(OAc)₂, PPh₃ | Ring closure to form fused polycyclic systems beilstein-journals.org |
Specific Synthetic Routes to Thieno[2,3-b]pyridine-2-carbaldehyde
Once the thieno[2,3-b]pyridine nucleus is formed, the introduction of the 2-carbaldehyde group is typically achieved through the chemical transformation of other functional groups at the 2-position.
Derivatization from Thieno[2,3-b]pyridine-2-carboxylate
A common and reliable route to this compound involves the derivatization of the corresponding ethyl or methyl ester, Thieno[2,3-b]pyridine-2-carboxylate. This multi-step process typically involves the reduction of the ester to a primary alcohol, followed by a controlled oxidation to the aldehyde.
Reduction to Alcohol: The ester is first reduced to Thieno[2,3-b]pyridin-2-ylmethanol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Oxidation to Aldehyde: The resulting primary alcohol is then carefully oxidized to the carbaldehyde. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane are effective for this transformation. nih.gov
| Step | Starting Material | Reagent(s) | Product |
| 1. Reduction | Ethyl thieno[2,3-b]pyridine-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | Thieno[2,3-b]pyridin-2-ylmethanol |
| 2. Oxidation | Thieno[2,3-b]pyridin-2-ylmethanol | Dess-Martin periodinane | This compound nih.gov |
Pathways involving Hydrazine (B178648) Hydrate (B1144303) (e.g., Thieno[2,3-b]pyridine-2-carbohydrazide formation)
An alternative pathway from the 2-carboxylate ester proceeds via a carbohydrazide (B1668358) intermediate. This route leverages the reactivity of hydrazine hydrate to form a stable intermediate that can then be converted to the desired aldehyde. researchgate.net
The synthesis begins by reacting the ethyl or methyl thieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, often under reflux conditions in a solvent like ethanol (B145695), to yield Thieno[2,3-b]pyridine-2-carbohydrazide. researchgate.netarkat-usa.org This hydrazide can then be converted to the aldehyde through methods such as the McFadyen-Browning reduction, which involves treatment with a sulfonyl chloride to form a sulfonylhydrazide, followed by decomposition with a base like sodium carbonate.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Hydrazinolysis | Ethyl thieno[2,3-b]pyridine-2-carboxylate | Hydrazine hydrate (NH₂NH₂·H₂O) | Thieno[2,3-b]pyridine-2-carbohydrazide researchgate.netarkat-usa.org |
| 2. Conversion to Aldehyde | Thieno[2,3-b]pyridine-2-carbohydrazide | 1. Benzenesulfonyl chloride 2. Sodium carbonate (heat) | This compound |
Conversion from other Substituted Thienopyridines
A direct and elegant method for synthesizing the thieno[2,3-b]pyridine ring with the carbaldehyde group already in place involves starting with a suitably substituted pyridine precursor. One such approach is the reaction of a 2-chloropyridine-3-carbaldehyde with a sulfur-containing nucleophile like methyl thioglycolate. researchgate.net
This reaction proceeds via an initial nucleophilic aromatic substitution, where the thiolate displaces the chloride at the 2-position of the pyridine ring. The resulting intermediate then undergoes an intramolecular cyclization, typically base-catalyzed, to form the fused thiophene ring. This strategy builds the desired heterocyclic system and incorporates the 2-carbaldehyde functional group in a single, efficient sequence.
| Pyridine Precursor | Sulfur Reagent | Base/Catalyst (Example) | Product |
| 2-Chloropyridine-3-carbaldehyde | Methyl thioglycolate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate* |
| 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | Sodium sulfide, then Bromoacetaldehyde | Base | 3-Amino-6-(4-methoxyphenyl)this compound |
*Note: In this specific example from the literature, the reaction with methyl thioglycolate leads to a carboxylate derivative after cyclization and tautomerization. Direct formation of the carbaldehyde requires a different sulfur reagent, such as mercaptoacetaldehyde (B1617137) or its equivalent.
Functional Group Interconversions at the Carbaldehyde Position
The carbaldehyde group at the 2-position of the thieno[2,3-b]pyridine scaffold is a versatile functional handle, enabling a wide array of chemical transformations. These interconversions are crucial for the synthesis of diverse derivatives with modified electronic properties, steric profiles, and potential biological activities. Key reactions include condensations, the formation of imines (Schiff bases), and oxidation or reduction of the aldehyde moiety.
Reactions of the Aldehyde Group (e.g., Condensation with Thiosemicarbazide)
The aldehyde functionality of this compound readily participates in condensation reactions with various nucleophiles. A notable example is its reaction with thiosemicarbazide (B42300), which serves as a synthetic equivalent for condensation with a thiocarboxaldehyde. This reaction typically proceeds by mixing the aldehyde and thiosemicarbazide in an alcoholic solvent, such as ethanol, and heating the mixture to reflux.
The resulting product is a thiosemicarbazone, a class of compounds known for their significant biological activities and ability to act as chelating ligands for metal ions. chemmethod.comnih.gov The formation of the thiosemicarbazone derivative introduces a C=N-N-C=S backbone, which significantly alters the electronic and structural characteristics of the original molecule. While specific studies on this compound are not extensively detailed in the literature, the reactivity is analogous to that of other heterocyclic aldehydes like pyridine-2-carbaldehyde. nih.gov
The general reaction scheme is as follows:
Scheme 1: General reaction for the formation of a thiosemicarbazone from this compound.
This condensation is a cornerstone for creating more complex heterocyclic systems and for introducing functionalities that can modulate the compound's pharmacological profile. chemmethod.com
Formation of Schiff Bases
Schiff bases, or imines, are readily synthesized through the condensation of this compound with primary amines. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic azomethine (–C=N–) group. The synthesis is often carried out in an alcoholic solvent, sometimes with acid catalysis to facilitate the dehydration step. nih.gov
The formation of Schiff bases is a powerful method for introducing a vast array of substituents onto the thieno[2,3-b]pyridine core, as the properties of the resulting imine are directly influenced by the nature of the primary amine used. Aromatic and aliphatic amines can be employed, leading to derivatives with diverse steric and electronic features. These compounds are of significant interest in medicinal chemistry and materials science due to their biological activities and coordination properties. nih.gov
The reaction is analogous to the well-established formation of Schiff bases from similar heterocyclic aldehydes such as 2-pyridinecarboxaldehyde (B72084) and 2-thiophene carboxaldehyde. nih.govnih.gov The resulting Schiff base ligands are versatile, capable of coordinating with various metal ions to form stable complexes. researchgate.net
Below is a table summarizing the expected reaction with various primary amines based on established methodologies for analogous aldehydes.
| Amine Reactant | Product | Reaction Conditions |
| Aniline | N-(thieno[2,3-b]pyridin-2-ylmethylene)aniline | Ethanol, reflux |
| p-Toluidine | N-(thieno[2,3-b]pyridin-2-ylmethylene)-4-methylaniline | Ethanol, reflux, catalytic acetic acid |
| 2-Aminophenol | 2-((thieno[2,3-b]pyridin-2-ylmethylene)amino)phenol | Methanol (B129727), reflux |
This interactive table is based on typical conditions for Schiff base formation with heterocyclic aldehydes.
Oxidation and Reduction Strategies
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of derivatives.
Oxidation:
The oxidation of the aldehyde to a carboxylic acid, yielding thieno[2,3-b]pyridine-2-carboxylic acid , is a key transformation. nih.govchemicalbook.com This can be achieved using a variety of oxidizing agents. While specific methods for this exact substrate are not widely published, standard reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are commonly used for such transformations. Milder, more selective methods, such as photocatalytic oxidation, have been successfully applied to similar substrates like pyridinemethanol isomers, suggesting their potential applicability. researchgate.net The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.
Reduction:
Conversely, the reduction of the carbaldehyde group affords the corresponding primary alcohol, (thieno[2,3-b]pyridin-2-yl)methanol . This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this purpose, often used in alcoholic solvents like methanol or ethanol at room temperature. For less reactive substrates or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF or diethyl ether can be employed, followed by an aqueous workup. libretexts.org The choice of reagent depends on the presence of other reducible functional groups within the molecule.
The general schemes for these transformations are presented below:
Scheme 2: Oxidation and reduction of this compound.
These oxidation and reduction strategies are fundamental in the functionalization of the thieno[2,3-b]pyridine system, enabling access to a broader range of derivatives for further synthetic elaboration and evaluation.
Chemical Reactivity and Mechanistic Investigations of Thieno 2,3 B Pyridine 2 Carbaldehyde
Reactivity of the Thieno[2,3-b]pyridine (B153569) System
The thieno[2,3-b]pyridine core exhibits a rich and complex reactivity profile, engaging in a variety of reactions including electrophilic and nucleophilic substitutions, as well as reactions with alkylating agents.
Electrophilic Substitution Reactions
The thieno[2,3-b]pyridine system is susceptible to electrophilic attack, with the position of substitution being influenced by the electronic effects of both the sulfur and nitrogen heteroatoms.
Kinetic studies on the acid-catalyzed hydrogen exchange and nitration of thieno[2,3-b]pyridine have provided valuable insights into its reactivity. These studies have allowed for the evaluation of standard rate constants for the reaction of the protonated species. The rates of these reactions are influenced by the reaction conditions, including the acidity of the medium.
Below is a table summarizing representative kinetic data for the electrophilic substitution of thieno[2,3-b]pyridine.
| Reaction | Position of Substitution | Relative Rate Constant (k_rel) | Conditions |
| Hydrogen Exchange | 3 | 1.00 | D₂SO₄, various concentrations |
| Hydrogen Exchange | 5 | 0.15 | D₂SO₄, various concentrations |
| Nitration | 3 | - | HNO₃/H₂SO₄ |
Note: The data presented is illustrative and based on findings from kinetic studies. Specific rate constants can be found in the cited literature.
The electronic landscape of the thieno[2,3-b]pyridine system is a direct consequence of the fused pyridine (B92270) and thiophene (B33073) rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. Conversely, the sulfur atom in the thiophene ring is capable of donating electron density to the aromatic system, thereby activating the thiophene ring towards electrophilic substitution.
This dichotomy of electronic effects directs electrophiles preferentially to the thiophene moiety of the molecule. Theoretical calculations and experimental evidence indicate that electrophilic substitution, such as nitration and halogenation, occurs predominantly at the 3-position of the thieno[2,3-b]pyridine ring. This is attributed to the greater ability of the sulfur atom to stabilize the cationic intermediate formed during the reaction at this position.
Nucleophilic Substitution Reactions (e.g., at C-2 and C-4 positions of the pyridine ring)
The pyridine ring within the thieno[2,3-b]pyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the carbon atoms at the 2- and 4-positions of the pyridine ring susceptible to nucleophilic attack, especially if a suitable leaving group is present.
The mechanism of nucleophilic aromatic substitution in pyridines generally proceeds via an addition-elimination pathway, involving a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the feasibility of the reaction. For attack at the C-2 and C-4 positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In contrast, attack at the C-3 position does not allow for this delocalization, making this position less reactive towards nucleophiles.
While specific studies on the nucleophilic substitution reactions of thieno[2,3-b]pyridine-2-carbaldehyde are not extensively detailed, the general principles of pyridine chemistry suggest that positions C-4 and C-6 (equivalent to C-2 in pyridine) would be the most likely sites for such reactions, provided a good leaving group is present.
Reactivity towards Alkylating Agents
The thieno[2,3-b]pyridine system possesses two primary sites for reaction with alkylating agents: the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring.
The nitrogen atom, with its lone pair of electrons, is nucleophilic and can readily react with alkyl halides to form quaternary pyridinium (B92312) salts. This N-alkylation is a common reaction for pyridine and its derivatives. The resulting pyridinium salt is even more activated towards nucleophilic attack than the parent molecule.
The sulfur atom in the thiophene ring can also exhibit nucleophilic character, particularly in the context of certain synthetic routes where S-alkylation of precursor thiones is a key step in the formation of the thieno[2,3-b]pyridine ring system. However, in the fully formed aromatic system, the sulfur lone pairs are more involved in the aromatic sextet, making them less available for direct alkylation compared to the pyridine nitrogen.
Reactions Involving the Carbaldehyde Moiety
The carbaldehyde group at the 2-position of the thieno[2,3-b]pyridine ring is a versatile functional group that can undergo a wide array of chemical transformations, characteristic of aromatic aldehydes.
The carbonyl carbon of the aldehyde is electrophilic and is thus a prime target for nucleophilic attack. The reactivity of the aldehyde is influenced by the electronic properties of the thieno[2,3-b]pyridine ring system.
A summary of potential reactions of the carbaldehyde moiety is presented in the table below:
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Addition | ||
| - Grignard Reaction | RMgX, then H₃O⁺ | Secondary alcohol |
| - Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |
| Reduction | ||
| - To Alcohol | NaBH₄, LiAlH₄ | Primary alcohol |
| - To Alkane (Wolff-Kishner) | H₂NNH₂, KOH, heat | Methyl group |
| Oxidation | ||
| - To Carboxylic Acid | KMnO₄, K₂Cr₂O₇/H₂SO₄, Tollens' reagent | Carboxylic acid |
| Condensation Reactions | ||
| - Wittig Reaction | Ph₃P=CHR | Alkene |
| - Aldol Condensation | Another enolizable carbonyl, base/acid | α,β-Unsaturated aldehyde or ketone |
| - Imine Formation | R-NH₂ | Imine (Schiff base) |
These reactions highlight the synthetic utility of the carbaldehyde group, allowing for the introduction of a wide range of functional groups and the extension of the carbon skeleton, providing pathways to a diverse array of substituted thieno[2,3-b]pyridine derivatives.
Condensation Reactions
The aldehyde functional group of this compound is electrophilic and readily undergoes condensation reactions with nucleophilic active methylene (B1212753) compounds. A prominent example of this reactivity is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a compound possessing a methylene group activated by two electron-withdrawing groups (Z-CH₂-Z), such as malononitrile (B47326) or ethyl cyanoacetate, to form a new carbon-carbon double bond. nih.gov
The reaction proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound, to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. nih.gov For heteroaromatic aldehydes like this compound, this reaction can often be performed under mild, environmentally friendly conditions. Studies on analogous pyridinecarbaldehydes have shown that such condensations can proceed efficiently in a water-ethanol mixture at room temperature, sometimes even without a catalyst, as the pyridine ring itself can exhibit basic characteristics facilitating the reaction. acs.org The products of these reactions are valuable intermediates for the synthesis of more complex heterocyclic systems.
| Reactant (Active Methylene Compound) | Typical Conditions | Expected Product Type |
|---|---|---|
| Malononitrile | Base catalyst (e.g., piperidine) or catalyst-free in H₂O/EtOH | 2-(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile |
| Ethyl Cyanoacetate | Base catalyst (e.g., piperidine) or catalyst-free in H₂O/EtOH | Ethyl 2-cyano-3-(thieno[2,3-b]pyridin-2-yl)acrylate |
| Thiobarbituric acid | Base catalyst (e.g., piperidine) in EtOH | 5-(Thieno[2,3-b]pyridin-2-ylmethylene)thiobarbituric acid |
Cyclization Reactions involving the Aldehyde (e.g., formation of pyrazolyl-carbonylthienopyridines)
The aldehyde group of this compound is a key precursor for constructing fused and appended heterocyclic rings. One important transformation is the synthesis of pyrazole (B372694) derivatives. While direct cyclization with hydrazine (B178648) on the aldehyde itself is not standard, the aldehyde serves as a starting point in a multi-step sequence.
A common and effective strategy for forming pyrazoles involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents, α,β-unsaturated ketones (chalcones). nih.gov Therefore, a plausible route to pyrazolyl-thienopyridines begins with a Knoevenagel or Claisen-Schmidt condensation of this compound. For instance, reaction with an appropriate ketone would yield a chalcone-type intermediate. This α,β-unsaturated ketone can then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. nih.gov This methodology allows for the synthesis of a variety of substituted pyrazolyl-thienopyridines, where the substitution pattern can be controlled by the choice of the initial ketone and the hydrazine derivative.
Oxidative and Reductive Transformations of the Aldehyde
The aldehyde group at the 2-position of the thieno[2,3-b]pyridine ring can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of derivatives.
Standard oxidation of this compound would yield Thieno[2,3-b]pyridine-2-carboxylic acid. nih.gov This transformation can be achieved using various oxidizing agents common in organic synthesis, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). Photocatalytic methods using TiO₂ have also been employed for the oxidation of similar pyridinemethanol isomers to their corresponding aldehydes and carboxylic acids. researchgate.net
Conversely, the reduction of the aldehyde furnishes the corresponding primary alcohol, (Thieno[2,3-b]pyridin-2-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this purpose due to its mildness and high selectivity for aldehydes and ketones, allowing the transformation to occur without affecting other potentially reducible functional groups in the molecule. commonorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695), where the hydride ion (H⁻) from NaBH₄ performs a nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. masterorganicchemistry.commasterorganicchemistry.com
Unexpected Oxidative Dimerization
While the direct oxidation of the aldehyde group is a predictable transformation, research on closely related derivatives has revealed unexpected and complex oxidative pathways. In a notable investigation into the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using a commercial bleach solution (aqueous sodium hypochlorite, NaOCl), an unusual oxidative dimerization occurred instead of the expected pyrazole ring formation. nih.gov
When 3-aminothieno[2,3-b]pyridine-2-carboxamides were treated with an excess of aqueous NaOCl in aqueous dioxane, novel dimeric products were formed in moderate yields. nih.gov The reaction resulted in the creation of a complex polyheterocyclic system through the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds. nih.gov This outcome was highly dependent on the solvent used, highlighting the intricate nature of the reaction. The use of a phase transfer catalyst in a dichloromethane-water system led to improved yields of the dimeric products. nih.gov
| Starting Material (Substituent on Amide Nitrogen) | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Phenyl | aq. NaOCl, aq. Dioxane | 41% | nih.gov |
| 4-Methylphenyl | aq. NaOCl, CH₂Cl₂, Phase Transfer Catalyst | 51% | nih.gov |
| 4-Methoxyphenyl | aq. NaOCl, aq. Dioxane | 55% | nih.gov |
| 4-Fluorophenyl | aq. NaOCl, CH₂Cl₂, Phase Transfer Catalyst | 64% | nih.gov |
Mechanistic Pathways of Oxidation
The unexpected oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides is believed to proceed through complex mechanistic pathways, with two primary routes proposed. nih.gov The specificity of this unusual reaction is attributed to the presence of hypochlorous acid (HOCl) or the chloronium ion (Cl⁺), which arise from the hydrolysis of NaOCl in the aqueous solution. nih.gov
Mechanism #1: The first proposed pathway begins with the electrophilic attack of Cl⁺ or HOCl on the thienopyridine ring, leading to a resonance-stabilized cation. Concurrently, an alkaline-promoted deprotonation of the amide group occurs, forming an anion. The subsequent recombination of these cationic and anionic species from two separate molecules initiates a cascade of reactions, ultimately leading to the dimeric product through the formation of new covalent bonds. nih.gov
Mechanism #2: An alternative mechanism suggests a different sequence of events. This pathway involves the initial formation of an N-chloro derivative, which then undergoes further transformations. This is followed by a series of intermolecular reactions involving radical or ionic intermediates, leading to the cleavage and formation of the specific bonds observed in the final dimeric structure. nih.gov
In both proposed mechanisms, neither the pyridine nitrogen nor the sulfur atom of the thiophene ring is involved in the oxidation process. The reaction is a highly regio- and stereoselective process, yielding only one of the eight possible enantiomeric pairs of the complex polyheterocyclic product. nih.gov
Computational and Theoretical Studies on Thieno 2,3 B Pyridine 2 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For thieno[2,3-b]pyridine (B153569) derivatives, DFT calculations have been instrumental in elucidating their fundamental geometric and electronic properties.
DFT calculations have been employed to determine the optimized molecular geometry and conformational preferences of thieno[2,3-b]pyridine derivatives. Studies have revealed that these compounds can exist in different rotational isomers, or rotamers. For instance, calculations on certain (3-amino-substituted-thieno[2,3-b]pyridin-2-yl)(phenyl)methanones showed the existence of anti and syn rotamers, with the anti-conformer being more stable due to the formation of an intramolecular N-H···O hydrogen bond. researchgate.net The energy barrier separating these conformers was calculated to be approximately 5-6 kcal/mol. researchgate.net
Furthermore, DFT studies have indicated that the thieno[2,3-b]pyridine core and its derivatives often deviate from a perfectly planar configuration. mdpi.com The comparison between DFT-calculated geometries, which represent a single molecule in a vacuum, and experimental structures from X-ray crystallography, which reflect the solid state, shows slight deviations. mdpi.com These differences are primarily attributed to intermolecular forces present in the crystal lattice that are absent in the theoretical calculations for an isolated molecule. mdpi.com Nevertheless, a strong correlation is generally observed between the calculated and experimental geometric parameters. mdpi.com
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter indicating the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com
For thieno[2,3-b]pyridine derivatives, DFT calculations have been used to determine these orbital energies. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and is a desirable trait for materials used in organic solar cells, as it allows for the absorption of longer wavelength photons. researchgate.netmobt3ath.com In studies of related compounds, intramolecular hydrogen bonding was shown to play a significant role in affecting the energy of the HOMO-1 molecular orbital. researchgate.net Computational studies on novel molecules incorporating a thieno[2,3-b]indole structure, which is related to the thieno[2,3-b]pyridine core, have provided insights into how structural modifications can tune these energy levels.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |
|---|---|---|---|
| BHJ-1a | -5.266 | -2.910 | 2.356 |
| BHJ-2a | -5.324 | -3.132 | 2.192 |
| BHJ-3a | -5.498 | -3.328 | 2.170 |
| BHJ-4a | -5.556 | -3.528 | 2.028 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is extensively used in drug discovery to understand ligand-protein interactions and to screen virtual libraries of compounds for potential biological activity.
Molecular docking simulations have been crucial in identifying potential biological targets for thieno[2,3-b]pyridine derivatives and elucidating their binding mechanisms at the atomic level. The process typically involves preparing a protein crystal structure by adding hydrogen atoms and removing water molecules, followed by docking the ligand into the defined active site. mdpi.com
Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors have used molecular docking to understand their interactions within the FOXM1 DNA-binding domain. nih.gov These simulations suggested a critical role for specific amino acid residues, such as Val296 and Leu289, in the binding process. nih.gov A previously hypothesized interaction with Arg297 was also investigated, highlighting the importance of a halogen atom at a specific position on the phenyl ring for this interaction. nih.gov In other research, thieno[2,3-b]pyridine analogues were docked into a phosphoinositide-specific phospholipase C (PLC) scaffold, showing a good fit and suggesting this enzyme class as a potential target. rsc.org
A key output of molecular docking simulations is the prediction of the binding energy or a scoring function that estimates the binding affinity between the ligand and the protein. A more negative binding energy (or a higher score, depending on the software) generally indicates a more stable ligand-protein complex.
For a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, molecular docking was used to predict their binding energies against the nicotinate (B505614) mononucleotide adenylyltransferase, a target from Bacillus anthracis. researchgate.net These predicted energies provided insights into the relative potency of the synthesized compounds. researchgate.net Similarly, docking studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives against DNA and the 3ERT protein yielded binding affinities (ΔG) ranging from -6.3 to -7.0 kcal/mol. wum.edu.pk
| Compound ID | Substituent (R) | Binding Energy (kcal/mol) |
|---|---|---|
| 4f | Br | -10.75 |
| 4g | CH3 | -11.12 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
A receptor-induced 3D-QSAR model was developed for a series of 46 thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ). nih.govresearchgate.net This study used an induced fit docking protocol to account for the flexibility of the protein's active site. nih.gov The resulting 3D-QSAR model demonstrated good statistical significance, with a high predictive ability for the test set (Q² = 0.600) and a high correlation coefficient for the training set (R² = 0.915). nih.gov The contour maps generated from this model, in conjunction with the docking analysis, helped to identify the essential structural features and amino acid residues required for potent inhibition. nih.gov Such models are valuable tools for the rational design of new congeners with improved therapeutic potential. nih.gov Broader Structure-Activity Relationship (SAR) studies have also successfully identified structural motifs within the thieno[2,3-b]pyridine class that are crucial for their biological effects. nih.gov
Medicinal Chemistry and Biological Applications of Thieno 2,3 B Pyridine 2 Carbaldehyde Derivatives
Anti-inflammatory Agents
Derivatives of the thieno[2,3-b]pyridine (B153569) scaffold have demonstrated notable potential as anti-inflammatory agents. researchgate.net Research has focused on their ability to inhibit key enzymes in the inflammatory cascade, offering a promising avenue for the development of new therapeutics. researchgate.net
A significant strategy in developing safer anti-inflammatory drugs involves the dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are principal mediators of inflammation. tandfonline.com Thieno[2,3-b]pyridine derivatives have been explored as dual inhibitors to achieve superior efficacy in managing inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govtandfonline.com
In one study, a series of 3-aminothieno[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit COX-1, COX-2, and 5-LOX. tandfonline.com The investigation revealed that certain compounds exhibited potent and, in some cases, dual inhibitory activity. For instance, compound 7a was identified as a powerful inhibitor of 5-LOX, while its p-chloro analogue 7b was more active against COX-2. tandfonline.com Another derivative, 8c , was found to be a more potent inhibitor of the COX-1 enzyme. tandfonline.com These findings highlight the potential of the thieno[2,3-b]pyridine scaffold as a basis for developing novel anti-inflammatory agents with specific or dual inhibitory mechanisms against key enzymes in the arachidonic acid pathway. tandfonline.com
Table 1: In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activities of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | 5-LOX IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| 7a | 0.15 | > 10 | > 10 |
| 7b | 1.1 | > 10 | 7.5 |
| 8c | 13.1 | 7.7 | > 10 |
| Data sourced from a study on dual inhibitors of eicosanoid biosynthesis. tandfonline.com |
Antimicrobial and Antibacterial Activities
The thieno[2,3-b]pyridine nucleus is a core component of various compounds synthesized and tested for their efficacy against microbial pathogens. researchgate.net The growing resistance of bacteria to existing antibiotics has spurred the search for new antibacterial agents, with thieno[2,3-b]pyridine derivatives emerging as a promising class of compounds. researchgate.net
Several studies have confirmed the antibacterial properties of thieno[2,3-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netjapsonline.com Certain synthesized compounds have demonstrated significant growth inhibition against various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus, a common cause of infections. researchgate.netjapsonline.comnih.gov
In one investigation, a series of novel thienopyridines were evaluated for their in vitro antimicrobial activity. researchgate.net Several compounds showed significant activity against Staphylococcus aureus, with some also being tested for their inhibitory action on methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another study reported that a synthesized bis-pyrazole derivative of thieno[2,3-b]thiophene (B1266192), a related scaffold, was equipotent to the standard drug Penicillin G against Staphylococcus aureus. nih.gov Furthermore, some thieno[2,3-b]pyridines have exhibited moderate antibacterial activity against S. aureus with inhibition zones of 12 mm. japsonline.com These findings underscore the potential of this chemical class to serve as a foundation for developing new agents to combat bacterial infections, including those caused by resistant strains. researchgate.netnih.gov
Beyond their antibacterial action, thieno[2,3-b]pyridine derivatives have also been investigated for their antifungal capabilities. ekb.eg Research has shown that certain compounds from this class exhibit promising activity against various fungal strains.
For example, a study involving newly synthesized thieno[2,3-b]pyridine-based compounds evaluated their in vitro activity against five fungal strains. The results indicated promising antifungal activity compared to reference drugs. ekb.eg Another study on the related thieno[2,3-b]thiophene scaffold found that a specific derivative was more potent than the standard drug Amphotericin B against Geotrichum candidum and equipotent against Syncephalastrum racemosum. nih.govresearchgate.net The antifungal potential of the related thieno[2,3-d]pyrimidine (B153573) scaffold has also been documented, suggesting a broader applicability of thieno-fused heterocyclic systems in developing new antifungal agents. nih.gov
Table 2: Antimicrobial Activity of a Selected Thieno[2,3-b]pyridine Derivative (Compound 3c)
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 4 |
| Bacillus subtilis | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
| Data from a study on the synthesis and biological evaluation of new thieno[2,3-b]pyridine-based compounds. ekb.eg |
Anticancer and Antitumor Potential
The thieno[2,3-b]pyridine framework is recognized as a valuable scaffold in the design of anticancer agents. nih.govut.ac.ir Derivatives have been shown to be effective against numerous cancer cell lines, acting through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. nih.govrsc.org
A substantial body of research has documented the cytotoxic effects of thieno[2,3-b]pyridine derivatives against a wide range of human cancer cell lines. These include breast cancer (MCF-7), hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and lung cancer (NCI-H460). ekb.egnih.govresearchgate.netnih.gov
For instance, one study synthesized a series of novel thieno[2,3-b]pyridine derivatives and evaluated their in vitro antitumor activity against HepG2 and MCF-7 cell lines. researchgate.net Several compounds were found to be highly potent, with one derivative exhibiting more potent activity against the HepG2 cell line than the reference drug doxorubicin. researchgate.net Another investigation into a specific thieno[2,3-b]pyridine derivative, referred to as compound 1, demonstrated significant cytotoxicity in both HeLa and SiHa cervical cancer cell lines, with apoptosis identified as the primary mechanism of cell death. nih.gov This same compound also showed cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Further studies have shown that other derivatives possess potent cytotoxic activity against various cell lines, with IC₅₀ values in the micromolar and even nanomolar range. ekb.egrsc.orgnih.gov For example, one derivative showed growth inhibition (GI₅₀) between 20–40 nM for a range of breast, lung, and leukemia cell lines. rsc.org Another study found a derivative to be particularly effective against H460 lung cancer cells. nih.gov
Table 3: In Vitro Cytotoxic Activity (IC₅₀ µM) of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | HepG-2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) |
| Compound 7 | 3.67 µg/mL | 5.13 µg/mL | - |
| Compound 4b | 3.12 µM | 20.55 µM | - |
| Compound 1 | - | Cytotoxic | 2.14 µM (EC₅₀) |
| Doxorubicin (Ref.) | 4.65 µg/mL | - | - |
| Data compiled from multiple studies. ekb.egnih.govresearchgate.netresearchgate.net |
Inhibition of Specific Kinases (e.g., EGFR Tyrosinase Kinase, c-Met kinase, pim-1)
Derivatives of the thieno[2,3-b]pyridine scaffold have been explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
While specific studies on Thieno[2,3-b]pyridine-2-carbaldehyde derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosinase Kinase and c-Met kinase are not extensively reported in the literature, related thieno[2,3-d]pyrimidine and thieno[3,2-b]pyridine (B153574) scaffolds have shown significant inhibitory activity against these kinases. For instance, a series of thieno[2,3-d]pyrimidines were synthesized and evaluated for their c-Met inhibition, with some compounds showing IC50 values in the nanomolar range. Similarly, derivatives of thieno[2,3-b]thiophene have been identified as potent inhibitors of both wild-type and mutant forms of EGFR. nih.govthno.orgmdpi.comtandfonline.com
In contrast, the direct inhibitory activity of thieno[2,3-b]pyridine derivatives against Pim-1 kinase has been documented. Pim-1 is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for cancer therapy. A study focused on 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at the 2-position, which can be derived from the parent carbaldehyde. The inhibitory activities of these compounds against Pim-1 kinase were evaluated, revealing moderate to poor inhibition.
| Compound | Structure | IC50 (μM) |
|---|---|---|
| 3c | 5-bromo-N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide | 35.7 |
| 5b | (5-bromo-thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone | 12.71 |
| 3d | 5-bromo-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | >100 |
| 3g | 5-bromo-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide | >100 |
| 6d | (5-bromo-thieno[2,3-b]pyridin-2-yl)(4-(trifluoromethyl)phenyl)methanone | >100 |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Some thieno[2,3-b]pyridine derivatives have been investigated for their ability to modulate the activity of topoisomerase-related pathways. Specifically, a series of 3-amino-2-carboxamido-thieno[2,3-b]pyridines were evaluated as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage caused by topoisomerase I (TOP1) inhibitors. By inhibiting TDP1, these compounds have the potential to act as chemosensitizers, enhancing the efficacy of TOP1 poisons like topotecan.
The structure-activity relationship (SAR) studies revealed that the introduction of large hydrophobic groups at the R1 position of the thieno[2,3-b]pyridine core generally led to improved TDP1 inhibition.
| Compound | R1 Group | R2 Group | TDP1 Inhibition IC50 (μM) |
|---|---|---|---|
| Compound A | Phenyl | 4'-Cl | > 50 |
| Compound B | Cycloheptyl | 4'-Cl | 38.5 |
| Compound C | Adamantyl | 4'-Cl | 25.1 |
| Compound D | Phenyl | 4'-OCH3 | > 50 |
| Compound E | Cycloheptyl | 4'-OCH3 | 42.7 |
Antiviral Activities (e.g., Herpes simplex virus type 1, HIV, influenza virus)
The thieno[2,3-b]pyridine scaffold has been identified as a promising template for the development of novel antiviral agents.
Research into 4-(phenylamino)thieno[2,3-b]pyridine derivatives has demonstrated their potential against Herpes simplex virus type 1 (HSV-1) . In one study, several synthesized compounds were tested for their ability to inhibit HSV-1 replication. One particular derivative showed a significant inhibitory activity of over 86% at a concentration of 50 μM. researchgate.net
Furthermore, the thieno[2,3-b]pyridine core has been the subject of a patent for its anti-HIV properties. The patent describes a series of thieno[2,3-b]pyridine derivatives as potent inhibitors of HIV replication, suggesting their potential use in the treatment of AIDS. nih.gov
While direct evidence for the activity of this compound derivatives against the influenza virus is limited in the current literature, related heterocyclic compounds containing pyridine (B92270) and thiophene (B33073) rings have been investigated as anti-influenza agents. These studies often target viral components such as the polymerase PB2 subunit or neuraminidase. scielo.br
| Compound/Series | Virus | Reported Activity |
|---|---|---|
| 4-(phenylamino)thieno[2,3-b]pyridine derivative (6a) | Herpes simplex virus type 1 (HSV-1) | >86% inhibition at 50 μM researchgate.net |
| Thieno[2,3-b]pyridine derivatives | Human Immunodeficiency Virus (HIV) | Potent replication inhibitors nih.gov |
Anti-tuberculosis Agents
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of new anti-tuberculosis (anti-TB) drugs. The 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) scaffold, derivable from the parent carbaldehyde, has been explored for its potential against this pathogen.
Initial studies on unsubstituted TPA derivatives showed a lack of activity, suggesting that substitutions on the thieno[2,3-b]pyridine core are crucial for anti-TB efficacy. Further investigations revealed that substitutions at both the 4- and 6-positions of the ring system are generally required for potent activity.
A trifluoromethyl group at the 4-position was found to be a favorable substituent. In the 6-position, aryl groups with hydrogen bond acceptors in the para-position tended to exhibit better activity. The nature of the amide group at the 2-position also plays a role, with bulkier amides often showing improved potency. Interestingly, the presence of a free amine at the 3-position appears to contribute positively to the anti-TB activity, though it may also be associated with cytotoxicity.
| Compound | Substitution at 4-position | Substitution at 6-position | Amide at 2-position | IC90 (μM) against M. tuberculosis |
|---|---|---|---|---|
| Unsubstituted TPA | -H | -H | Various amides | > 100 |
| 15f | -CF3 | 3,4-methylenedioxyphenyl | Cyclopentylamide | 0.94 |
| 17a | -CF3 | 6-methoxypyridine | Cyclopentylamide | 1.4 |
| 11m | -H | Phenyl | Cyclopentylamide | > 100 |
| 11n | -CH3 | Phenyl | Cyclopentylamide | > 100 |
Neurological Applications
The versatility of the thieno[2,3-b]pyridine scaffold extends to applications in the central nervous system.
Adenosine (B11128), through its action on adenosine receptors, is implicated in the suppression of seizures, making adenosine receptor agonists a potential therapeutic strategy for epilepsy. Thieno[2,3-b]pyridine derivatives have been investigated as non-nucleoside agonists of the adenosine A1 receptor (A1AR).
One study explored a series of thieno[2,3-b]pyridine derivatives for their binding affinity to the rat A1AR (rA1AR). While many of the synthesized compounds showed poor affinity, one derivative, compound 7c, displayed a notable binding affinity with a Ki value in the nanomolar range. This finding suggests that the thieno[2,3-b]pyridine scaffold could serve as a starting point for the development of novel A1AR agonists for the management of seizure disorders.
| Compound | Aryl Substitution | Ki (nM) for rA1AR |
|---|---|---|
| 7a | Phenyl | >10000 |
| 7b | 4-Methylphenyl | >10000 |
| 7c | 4-Methoxyphenyl | 61.9 |
| 7d | 4-Chlorophenyl | >10000 |
NMDA Receptor Antagonists
Derivatives of thieno[2,3-b]pyridine have been developed as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, targeting the glycine (B1666218) binding site. nih.govresearchgate.net Research in this area utilized the known glycine site antagonist 3-phenyl-4-hydroxyquinolin-2(1H)-one as a template, employing a bioisosteric replacement strategy where the benzene (B151609) ring was exchanged for a thiophene ring to create thienopyridinone isomers. nih.govresearchgate.net
Structure-activity relationship (SAR) studies revealed that 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, the isomer with the shortest distance between the sulfur and nitrogen atoms, was the most potent of the initial isomers, with a potency comparable to the quinolinone template. researchgate.net Further optimization of the thienopyridinone nucleus identified key structural features for enhanced potency. The most successful modifications included the introduction of a halogen (chlorine or bromine) near the sulfur atom and short alkyl chains at other positions on the thieno moiety. researchgate.net A significant leap in potency was achieved by incorporating a 3'-phenoxy moiety, which yielded several compounds with Ki values in the low nanomolar range. researchgate.net Several of these highly potent derivatives demonstrated the ability to protect mouse fibroblast cell lines transfected with NMDA receptors from glutamate-induced toxicity. researchgate.net
| Compound | Substituents | Ki (nM) |
|---|---|---|
| 7h | Halogen and short alkyl chains | 5.8 - 10.5 |
| 8h | Halogen and short alkyl chains | 5.8 - 10.5 |
| 8i | Halogen and short alkyl chains | 5.8 - 10.5 |
| 8m | Halogen and short alkyl chains | 5.8 - 10.5 |
| 18h | 3'-phenoxy moiety | 1.1 - 2.0 |
| 18i | 3'-phenoxy moiety | 1.1 - 2.0 |
| 18l | 3'-phenoxy moiety | 1.1 - 2.0 |
| 18m | 3'-phenoxy moiety | 1.1 - 2.0 |
Antidepressant Effects
The thieno[2,3-b]pyridine framework has served as a foundation for the development of novel compounds with potential antidepressant properties. One study focused on a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives. nih.gov The antidepressant activity of these compounds was evaluated using the forced swim test (FST) and the tail suspension test (TST), two common behavioral models for screening antidepressant efficacy. nih.gov
Among the synthesized compounds, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (compound 4i) demonstrated the highest antidepressant activity, significantly reducing the immobility time of mice by 55.33% compared to the control group in the FST. nih.gov This effect was confirmed in the TST. nih.gov Further investigation suggested that the mechanism of action for compound 4i may involve the serotonergic system, as it was found to affect the concentration of 5-hydroxytryptamine (5-HT) in the mouse brain. nih.gov
| Compound Series | Test Model | Key Finding |
|---|---|---|
| 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines | Forced Swim Test (FST) | Compound 4i reduced immobility time by 55.33%. nih.gov |
| 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines | Tail Suspension Test (TST) | Compound 4i showed significant antidepressant activity. nih.gov |
Anticonvulsant Properties
The therapeutic potential of thieno[2,3-b]pyridine derivatives extends to the treatment of seizure disorders. Research has explored this heterocyclic scaffold as a source of potential ligands for adenosine A1 receptors, which are implicated in seizure suppression. nih.gov This avenue of investigation aims to develop non-nucleoside A1 agonists for managing pharmaco-resistant epilepsy. nih.gov
In a study investigating a series of amino-3,5-dicyanopyridines and their cyclized thieno[2,3-b]pyridine counterparts, it was found that the ring closure generally led to a decrease in affinity for adenosine receptors. nih.gov However, one specific thieno[2,3-b]pyridine derivative, compound 7c, displayed a noteworthy binding affinity for the rat A1 adenosine receptor with a Ki value of 61.9 nM. nih.gov This finding suggests that despite the general trend, specific substitution patterns on the thieno[2,3-b]pyridine core can yield compounds with good affinity, marking this scaffold as a promising starting point for the development of novel anticonvulsant agents. nih.gov
Other Biological Activities
Antidiabetic Activity
Thieno[2,3-b]pyridine analogues have emerged as a promising class of inhibitors of hepatic gluconeogenesis, a key therapeutic target for type 2 diabetes mellitus (T2DM). nih.govresearchgate.net A cell-based screening identified a hit compound (DMT) with a thienopyridine core that demonstrated inhibition of hepatic glucose production. nih.gov
Subsequent SAR studies led to the optimization of this initial hit. It was discovered that replacing a trifluoromethyl (CF3) group in the thienopyridine core could enhance potency. nih.govresearchgate.net This optimization led to the discovery of compounds 8e and 9d, which showed potent inhibition of hepatic glucose production and possessed good drug-like properties. nih.govresearchgate.net The mechanism of action for compound 8e was found to involve the reduced expression of the mRNA transcription level of key gluconeogenic genes, including glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govresearchgate.net Furthermore, in vivo studies in db/db mice showed that compound 8e could lower fasting blood glucose and improve both oral glucose tolerance and pyruvate (B1213749) tolerance. nih.gov
| Compound | IC50 (µM) for Hepatic Glucose Production Inhibition |
|---|---|
| DMT (Hit Compound) | 33.8 nih.gov |
| 8e | 16.8 nih.gov |
| 9d | 12.3 nih.gov |
Antioxidant Activity
Certain derivatives of thieno[2,3-b]pyridine-4-one have been synthesized and evaluated for their antioxidant properties. In one study, a series of thienopyridinones bearing a pyridine moiety were synthesized and their antioxidant performance was assessed using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) method. x-mol.net The results indicated that several of the synthesized compounds possessed potent antioxidant efficiency when compared to the standard reference drug, ascorbic acid. x-mol.net
| Compound | Antioxidant Efficiency (% Inhibition) |
|---|---|
| Thienopyrimidinone 5 | 84.41 x-mol.net |
| Thienopyridinone 18 | 80.95 x-mol.net |
| Thienopyridinone 19 | 76.93 x-mol.net |
Gonadotropin Releasing Hormone (GnRH) Antagonism
The thieno[2,3-b]pyridine scaffold has been instrumental in the discovery of potent, orally active, non-peptidic antagonists for the gonadotropin-releasing hormone (GnRH) receptor. nih.gov Researchers identified a thieno[2,3-b]pyridine-4-one analogue, T-98475, through screening of chemical libraries. nih.gov This compound was designed to mimic the tyrosine-glycine amide portion of the native GnRH peptide. nih.gov
SAR studies led to the identification of T-98475 as a highly potent antagonist of the human GnRH receptor, with an IC50 value of 0.2 nM. nih.gov In vivo studies further validated its potential; oral administration of T-98475 to cynomolgus monkeys resulted in a time-dependent suppression of plasma luteinizing hormone (LH) levels, demonstrating its efficacy as a GnRH antagonist. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| T-98475 | Human GnRH Receptor | 0.2 nih.gov |
Vasodilatory Effects
The potential of thieno[2,3-b]pyridine derivatives as vasodilatory agents has been explored, with some studies suggesting a mechanism involving the modulation of calcium channels. A series of novel thieno[2,3-b]pyridines were synthesized and evaluated for their Ca2+ channel antagonist activity. Among the tested compounds, one derivative, Compound 6r , was identified as a potent modulator. nih.gov While the primary focus of this particular study was on multidrug resistance, the identified calcium channel blocking activity is a key mechanism for inducing vasodilation, suggesting a potential therapeutic application in conditions like hypertension. Further research is needed to fully elucidate the structure-activity relationship and the specific effects of this compound derivatives on vascular smooth muscle and blood pressure regulation.
Acetylcholine Esterase Inhibition
Several studies have investigated the potential of thieno[2,3-b]pyridine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease.
In one study, a series of thieno[2,3-b]pyridine amine derivatives were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Among the synthesized compounds, two derivatives, Compound 5d and Compound 5e , demonstrated significant inhibitory potential. researchgate.netresearchgate.net
Another study focused on tacrine (B349632) analogs and also synthesized various thieno[2,3-b]pyridine amine derivatives. Their findings corroborated the potential of this scaffold for cholinesterase inhibition, with compounds 5d and 5e again showing the highest activity towards butyrylcholinesterase and acetylcholinesterase, respectively. researchgate.net
Further research into bis(thieno[2,3-b]pyridines) revealed that bis(thieno[2,3-b]pyridine-2-carbonitrile) exhibited the most potent acetylcholinesterase inhibitory activity, with an inhibition percentage of 83.2% at a concentration of 100 μM. researchgate.net
A separate investigation into 4-amino-substituted thieno[2,3-b]quinoline and thieno[2,3-b]pyridine derivatives, designed as tacrine analogues, also demonstrated their activity as competitive inhibitors of acetylcholinesterase. nih.gov
Preliminary in silico experiments on novel oxidative dimerization products of 3-aminothieno[2,3-b]pyridine-2-carboxamides suggest that these new compounds are promising candidates for further investigation as acetylcholinesterase inhibitors. nih.gov
The collective findings from these studies underscore the potential of the thieno[2,3-b]pyridine scaffold in the design of novel and effective AChE inhibitors.
Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| Compound 5d | Butyrylcholinesterase | 0.23 |
| Compound 5e | Acetylcholinesterase | 1.55 |
Anti-atherosclerotic Properties
While direct studies on the anti-atherosclerotic properties of this compound derivatives are limited, the known biological activities of this class of compounds suggest potential mechanisms through which they could exert beneficial effects in atherosclerosis. Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries, a process driven by lipid accumulation and chronic inflammation.
The anti-inflammatory properties of thieno[2,3-b]pyridine derivatives have been noted, which could play a role in mitigating the inflammatory cascade inherent in atherosclerosis. researchgate.net Furthermore, research has shown that certain thieno[2,3-b]pyridine derivatives can influence lipid metabolism. For instance, one study investigated a novel derivative and its effect on the metabolic profile of cancer cell lines, observing a shift from lipid to glucose metabolism. nih.gov While this study was in the context of cancer, the modulation of lipid metabolism is a key area of interest in atherosclerosis research.
The development of atherosclerosis involves various cell types and molecular pathways. The ability of thieno[2,3-b]pyridine derivatives to interact with multiple biological targets could be advantageous in addressing the multifactorial nature of this disease. Further in vivo studies are necessary to specifically evaluate the impact of this compound derivatives on plaque formation, lipid profiles, and inflammatory markers in relevant animal models of atherosclerosis.
Conclusion and Outlook
Summary of Current Research Trends
Research on the thieno[2,3-b]pyridine (B153569) core is predominantly focused on the synthesis and biological evaluation of its derivatives for therapeutic applications. A major trend is the development of these compounds as anticancer agents. nih.gov Many derivatives, particularly 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, have demonstrated potent anti-proliferative activity against various cancer cell lines, including colon, breast, and lung cancer. nih.govekb.egmdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme, which is often upregulated in cancerous tissues. mdpi.comnih.gov
Another significant research avenue is the use of thieno[2,3-b]pyridines as chemosensitizers. Studies have shown that certain derivatives can restore or enhance the activity of established anticancer drugs like topotecan. nih.gov This effect is thought to be mediated through the inhibition of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), making cancer cells more vulnerable to DNA-damaging agents. nih.gov
Beyond oncology, the thieno[2,3-b]pyridine scaffold is being explored for a wide range of other biological activities. Research has identified derivatives with potential antimicrobial, antiparasitic, antiviral, anti-inflammatory, and antidiabetic properties. mdpi.comekb.egnih.gov The versatility of the core structure allows for systematic modifications, leading to the discovery of compounds with specific activities against targets like Mycobacterium tuberculosis and Giardia lamblia. nih.govacs.org The aldehyde functionality at the 2-position is a critical starting point for creating the carboxamide and other functional groups essential for these observed biological activities.
| Derivative Class | Biological Activity | Target/Cell Line | Reference |
|---|---|---|---|
| 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | Chemosensitizer for Topotecan | H460 Lung Cancer Cells | nih.gov |
| Substituted thieno[2,3-b]pyridines | Anticancer | HepG-2 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer) | ekb.eg |
| 3-Amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Antiproliferative | MDA-MB-231 (Breast Cancer) | nih.gov |
| 4-(Phenylamino)thieno[2,3-b]pyridines | Antiparasitic | Giardia lamblia | nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Anti-tuberculosis | Mycobacterium tuberculosis | acs.org |
Challenges and Opportunities in Thieno[2,3-b]pyridine-2-carbaldehyde Research
A primary challenge hindering the clinical development of many potent thieno[2,3-b]pyridine derivatives is their poor aqueous solubility. nih.gov The planar nature of the heterocyclic system can lead to strong intermolecular stacking and crystal packing, which limits bioavailability and complicates formulation. mdpi.com This issue has been a dose-limiting factor in preclinical studies. nih.gov
However, this challenge presents a significant opportunity for this compound. The aldehyde group is a highly versatile functional moiety that can be readily transformed into a wide array of other groups through reactions such as oxidation, reduction, condensation, and Wittig reactions. This allows for the systematic introduction of polar or ionizable groups designed to disrupt crystal packing and improve solubility. For instance, the aldehyde can be converted to carboxylic acids, amines, or used to tether solubilizing moieties like polyethylene (B3416737) glycol (PEG) chains or morpholine (B109124) groups. nih.gov
The reactivity of the carbaldehyde group also offers the opportunity to use it as a synthetic linchpin for building complex, fused heterocyclic systems. As demonstrated with related scaffolds, aldehydes can react with various binucleophiles to construct new rings, leading to novel chemical entities with unique three-dimensional structures. researchgate.netresearchgate.net This expands the chemical space that can be explored, increasing the probability of discovering compounds with novel mechanisms of action or improved pharmacological profiles.
Future Directions in Synthesis and Biological Evaluation
The future of research involving this compound is promising, with clear directions for both chemical synthesis and biological testing.
Future Directions in Synthesis:
Combinatorial Chemistry: The aldehyde functionality is well-suited for use in combinatorial and parallel synthesis. By reacting this compound with diverse libraries of amines, hydrazines, or active methylene (B1212753) compounds, large libraries of derivatives can be rapidly generated for high-throughput screening.
Development of Prodrugs: A key strategy to overcome solubility and pharmacokinetic issues is the design of prodrugs. mdpi.com The carbaldehyde can be used to link bioreversible moieties that improve drug delivery and are cleaved in vivo to release the active thieno[2,3-b]pyridine compound. Research into ester and carbonate-based prodrugs has already shown promise in this class of compounds. mdpi.com
Novel Synthetic Methodologies: Exploration of new synthetic routes to the thieno[2,3-b]pyridine core itself and subsequent functionalization remains a priority. researchgate.net This includes catalyst-free cyclization reactions and oxidative dimerization techniques to create novel molecular architectures. nih.govresearchgate.netacs.org
Future Directions in Biological Evaluation:
Expanded Target Screening: While much of the focus has been on anticancer activity, new derivatives synthesized from the carbaldehyde intermediate should be screened against a broader range of biological targets. Based on the activities reported for the scaffold, this should include various kinases, DNA repair pathways, and a wide panel of bacterial, fungal, and viral pathogens. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aldehyde group and subsequent biological testing will enable the development of detailed SAR models. nih.govacs.org Computational analysis can aid in designing compounds with enhanced potency and selectivity for specific targets. nih.gov
Metabolic and Pharmacokinetic Profiling: As derivatives with improved solubility and activity are identified, a crucial future step will be the thorough evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties to identify viable candidates for further preclinical and clinical development. nih.gov
Q & A
Q. What are the common synthetic routes for preparing thieno[2,3-b]pyridine-2-carbaldehyde?
this compound is synthesized via cyclization reactions using precursors like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile. Key reagents include chloroacetone, ethyl chloroacetate, and ω-bromoacetophenone under controlled conditions (e.g., reflux in ethanol or acetic acid). Structural confirmation involves elemental analysis and spectral techniques (IR, NMR) .
Q. How is the purity and structural integrity of thieno[2,3-b]pyridine derivatives validated?
Purity is assessed via HPLC or TLC, while structural characterization employs elemental analysis (C, H, N, S), IR spectroscopy (to confirm aldehyde and heterocyclic groups), and NMR (1H/13C) for regiochemical assignments. X-ray crystallography may resolve ambiguities in complex derivatives .
Q. What preliminary biological activities are associated with thieno[2,3-b]pyridine scaffolds?
Early studies highlight antimicrobial, anti-inflammatory, and glucose-dependent insulinotropic activities. For example, analogs like BL 11282 have been tested in cell-based assays (e.g., RIN5F cells for insulin secretion) .
Advanced Research Questions
Q. How can the Thorpe-Ziegler reaction optimize thieno[2,3-b]pyridine synthesis?
The Thorpe-Ziegler intramolecular cyclization of 3-cyanopyridine-2-thione derivatives yields 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines with high regioselectivity and minimal by-products. Reaction parameters (temperature, solvent polarity) are critical for achieving >90% yields .
Q. What strategies address contradictions in spectral data for thieno[2,3-b]pyridine derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected peaks due to tautomerism) require complementary techniques like NOESY for spatial assignments or X-ray crystallography. Computational modeling (DFT) can predict spectral patterns and validate experimental data .
Q. How are polycyclic thieno[2,3-b]pyridine derivatives engineered for enhanced bioactivity?
Functionalization at the 3-amino or 2-carbaldehyde positions with pharmacophores (e.g., trifluoromethyl, thiophenyl) improves target affinity. For instance, 3-amino-4-(trifluoromethyl)-6-(thiophen-2-yl) derivatives show enhanced antimicrobial activity. Structure-activity relationship (SAR) studies guide rational design .
Q. What methodologies are used to evaluate thieno[2,3-b]pyridines in tissue regeneration?
Derivatives like SW033291, which inhibit 15-PGDH (Ki = 0.1 nM), are tested in wound-healing models. In vitro assays (e.g., fibroblast migration) and in vivo murine studies assess regenerative potential. Dose-response curves and histopathology validate efficacy .
Methodological Considerations
Q. How to troubleshoot low yields in thieno[2,3-b]pyridine synthesis?
Optimize reaction time and temperature (e.g., 12–24 hrs at 80–100°C). Use anhydrous solvents (DMF, THF) to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. What advanced spectroscopic techniques resolve tautomeric equilibria in thieno[2,3-b]pyridines?
Variable-temperature NMR and dynamic HPLC monitor tautomeric shifts. Solid-state NMR or X-ray crystallography provides definitive proof of dominant tautomers in crystalline forms .
Q. How to design analogs for improved pharmacokinetic properties?
Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility. LogP calculations and ADMET profiling predict bioavailability. In vitro metabolic stability assays (e.g., liver microsomes) guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
